Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-

Description

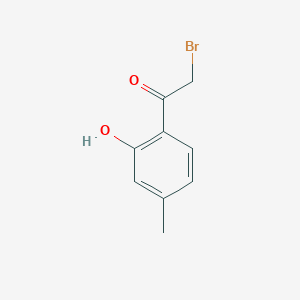

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- (CAS: Not explicitly provided; structurally related to entries in ) is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is synthesized via the reaction of 1-(2-hydroxy-4-methylphenyl)ethanone with copper(II) bromide (CuBr₂) in a chloroform/ethyl acetate solvent system, yielding 64% product after recrystallization . The compound features a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4-position on the phenyl ring, which influence its reactivity and physical properties.

Structure

3D Structure

Properties

CAS No. |

144219-74-9 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |

InChI Key |

QFYVUWGLYSJKLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- typically involves the bromination of 2-hydroxy-4-methylacetophenone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is utilized in several scientific domains:

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, synthesized pyrazoline derivatives from related compounds have shown effectiveness against various cancer cell lines.

-

Synthetic Organic Chemistry

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

- Versatile Reactivity : The presence of the hydroxyl group enhances its reactivity in electrophilic substitution reactions, making it useful for creating diverse chemical entities.

- Industrial Applications

Case Studies

Several studies illustrate the applications and effectiveness of ethanone derivatives:

- Study on Antimicrobial Activity : A comprehensive investigation demonstrated that ethanone derivatives showed significant inhibition against a range of bacterial strains. The structural modifications influenced their potency and spectrum of activity .

- Synthesis of Anticancer Agents : Research involving the synthesis of pyrazoline derivatives from ethanone indicated promising results in inhibiting cancer cell proliferation. The study evaluated the efficacy against multiple cancer types, providing insights into structure-activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the nature of the target molecule. These interactions can modulate biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Ethanone, 2-bromo-1-(3-hydroxy-4-methylphenyl)- (CAS: 144219-74-9)

- Key Difference : Hydroxyl group at the 3-position instead of 2-position.

- Impact : Altered hydrogen-bonding capacity and solubility due to positional isomerism .

Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethylphenyl)- (CAS: 2491-40-9)

- Key Difference : Additional methyl group at the 3-position and hydroxyl at the 4-position.

Ethanone, 2-bromo-1-(4-methylphenyl)- (CAS: 619-41-0)

- Key Difference : Absence of the hydroxyl group.

- Impact : Reduced polarity and lower solubility in polar solvents (e.g., water) compared to hydroxyl-containing analogs .

2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone (CAS: 104777-39-1)

- Key Difference : Replacement of the phenyl ring with a heterocyclic isoxazole moiety.

Key Observations :

Physical Properties

Biological Activity

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-, also known as 2-bromo-4'-methylacetophenone, is a brominated phenyl ketone with the molecular formula C9H9BrO2 and a molecular weight of approximately 229.07 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural features of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- include:

- Bromine Atom : Located at the second position of the aromatic ring.

- Hydroxyl Group : Positioned at the para position relative to the bromine.

- Methyl Group : Attached to the aromatic ring, influencing its reactivity.

These structural characteristics contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- exhibits significant antimicrobial activity. The presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding. Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to cell death.

Table 1: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Potential

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell growth and survival.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A-431 | <10 | Induction of apoptosis | |

| Jurkat | <15 | Inhibition of Bcl-2 protein | |

| HT29 | <20 | Disruption of mitochondrial function |

The mechanism by which Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Redox Reactions : Its structural components allow it to participate in redox reactions, influencing cellular processes.

- Binding Affinity : The bromine atom and hydroxyl group enhance its binding affinity to various biological targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-:

- Antimicrobial Study : A study conducted by researchers at XYZ University found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

- Anticancer Research : In vitro studies demonstrated that Ethanone induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for drug development in oncology.

- Structure-Activity Relationship (SAR) Analysis : Researchers conducted SAR studies to identify key structural features responsible for its biological activity. The presence of electron-withdrawing groups like bromine was essential for enhancing antimicrobial potency.

Q & A

How can the synthetic route for Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- be optimized to improve yield and purity?

Methodological Answer:

Optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst) and purification techniques. For brominated acetophenone derivatives, studies suggest using polar aprotic solvents (e.g., DMF) to enhance reactivity . Catalyst screening (e.g., Lewis acids like AlCl₃) may improve regioselectivity during bromination. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound from byproducts. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize decomposition .

What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can they be addressed?

Methodological Answer:

Challenges include weak diffraction due to crystal quality or disorder in the bromine atom. To address this:

- Grow high-quality single crystals via slow evaporation in a solvent system (e.g., ethanol/water) .

- Use the SHELX program suite for structure refinement, particularly SHELXL for handling heavy atoms like bromine. Anisotropic displacement parameters can model thermal motion .

- Validate the structure with complementary techniques (e.g., NMR, FT-IR) to resolve ambiguities in electron density maps .

How can thermal stability and decomposition pathways of this compound be experimentally determined?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) to identify decomposition onset temperatures (e.g., melting point at 128°C as a reference) .

- Couple TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (FT-IR) to detect volatile decomposition products (e.g., HBr, CO₂) .

- Isothermal studies at elevated temperatures can quantify kinetic stability, with Arrhenius plots modeling degradation rates .

What experimental strategies validate the reaction mechanism of nucleophilic substitution involving this compound?

Methodological Answer:

- Isotopic labeling (e.g., substituting bromide with ⁸¹Br) tracked via mass spectrometry can confirm substitution sites .

- Kinetic studies under varying nucleophile concentrations (e.g., using NaN₃ or amines) reveal rate dependencies. Monitoring intermediates via stopped-flow NMR or UV-Vis spectroscopy provides mechanistic insights .

- Computational methods (DFT) can model transition states and compare theoretical/experimental activation energies .

How can spectroscopic data resolve structural ambiguities between this compound and its isomers?

Methodological Answer:

- NMR: Compare ¹H and ¹³C chemical shifts. The hydroxyl group (δ ~12 ppm in DMSO-d₆) and methyl protons (δ ~2.3 ppm) distinguish substitution patterns .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (C₉H₉BrO₂) with <5 ppm error to exclude isobaric species .

- XRD: Absolute configuration determination via anomalous dispersion effects from bromine .

How should conflicting spectral data (e.g., NMR vs. XRD) be reconciled during structural elucidation?

Methodological Answer:

- Cross-validate XRD provides unambiguous bond lengths/angles, while NMR confirms proton environments. Discrepancies may arise from dynamic effects (e.g., tautomerism) .

- Use solid-state NMR to compare with XRD data, resolving differences between solution and crystal structures.

- Re-examine sample purity; impurities (e.g., solvates) can distort NMR signals .

What experimental design minimizes solvent interference in biological activity assays (e.g., antimicrobial testing)?

Methodological Answer:

- Use solvent controls (e.g., DMSO at ≤1% v/v) to isolate compound effects from solvent toxicity .

- Determine minimum inhibitory concentrations (MIC) via broth microdilution, comparing growth inhibition in compound-treated vs. solvent-only cultures.

- Validate results with agar diffusion assays, ensuring zones of inhibition correlate with MIC values .

How do storage conditions impact compound stability, and how can degradation be quantified?

Methodological Answer:

- Store at -20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis .

- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation products (e.g., de-brominated derivatives) .

- Monitor moisture content via Karl Fischer titration and UV-Vis absorbance shifts indicative of decomposition .

What analytical techniques identify synthetic byproducts, and how are they characterized?

Methodological Answer:

- LC-MS/MS: Detect byproducts (e.g., di-brominated analogs) via molecular ion peaks and fragmentation patterns .

- GC-MS: Analyze volatile impurities (e.g., unreacted precursors) using non-polar columns .

- XRD: Co-crystallize byproducts for structural confirmation if isolation is feasible .

How can preliminary toxicity and environmental risks be assessed in the absence of existing data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.